molecular formula C10H10N2O2 B7854491 N-hydroxy-2H-chromene-3-carboximidamide

N-hydroxy-2H-chromene-3-carboximidamide

Cat. No.: B7854491
M. Wt: 190.20 g/mol
InChI Key: QKPLWEBVHQGZKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2H-chromene-3-carboximidamide (CAS 84748-20-9) is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol . This chromene derivative is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel bioactive molecules. Chromene and coumarin-based scaffolds are recognized for their diverse pharmacological properties . As an N-heterocycle, this compound belongs to a class of structures that are frequently investigated as core scaffolds in the synthesis of molecules with potential biological activities, including antimicrobial and anticancer agents . Researchers utilize this compound in non-conventional synthetic approaches, such as microwave-assisted and mechanochemical synthesis, which offer efficient and sustainable alternatives to traditional methods by enabling faster reactions and enhanced product yields . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-hydroxy-2H-chromene-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-10(12-13)8-5-7-3-1-2-4-9(7)14-6-8/h1-5,13H,6H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPLWEBVHQGZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation and Cyclization

A three-component reaction involving 1,3-diphenylpyrazole-4-carboxaldehyde, malononitrile, and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) under refluxing ethanol with piperidine catalysis yields 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. This method leverages the electron-withdrawing nature of the nitrile group to facilitate cyclization, forming the chromene core.

Reaction Conditions

ComponentQuantitySolventTemperatureCatalystYield (%)
Pyrazole-carboxaldehyde1.0 equiv.EthanolRefluxPiperidine (20 mol%)78–85
Malononitrile1.2 equiv.
Dimedone1.0 equiv.

Michael Addition and Heterocyclization

An alternative approach involves α-cyanoacrylate intermediates. Treatment of 4-((2,4-dihydroxyphenyl)diazenyl)benzene sulfonamide with α-cyanoacrylates in ethanol under reflux induces a Michael addition, followed by O-heterocyclization to form 4H-chromene-3-carbonitrile derivatives. This method is notable for its regioselectivity and compatibility with diverse substituents.

Key Observations

  • The nitrile group remains intact during cyclization, enabling subsequent functionalization.

  • Substituents on the α-cyanoacrylate influence reaction kinetics, with electron-deficient alkenes exhibiting faster cyclization rates.

Amidoxime Formation via Hydroxylamine Treatment

The conversion of 2H-chromene-3-carbonitrile to this compound is achieved through nucleophilic addition of hydroxylamine to the nitrile group. This reaction proceeds via a two-step mechanism: (i) formation of a hydroxylamine adduct and (ii) tautomerization to the stable amidoxime.

Reaction Optimization

Hydroxylamine hydrochloride (NH2OH·HCl) in ethanol-water (3:1) with sodium hydroxide as a base provides optimal conditions for amidoxime formation. Prolonged reflux (6–8 hours) ensures complete conversion, as monitored by thin-layer chromatography (TLC).

Typical Procedure

  • Dissolve 2H-chromene-3-carbonitrile (1.0 equiv.) in ethanol (20 mL).

  • Add hydroxylamine hydrochloride (1.5 equiv.) and NaOH (2.0 equiv.).

  • Reflux at 80°C for 6–8 hours.

  • Acidify with dilute HCl (pH 5–6) and isolate via vacuum filtration.

Yield and Purity

Starting MaterialProductYield (%)Purity (HPLC)
2H-Chromene-3-carbonitrileThis compound72–78>95%

Mechanistic Insights

The reaction proceeds through initial deprotonation of hydroxylamine by NaOH, generating NH2O⁻, which attacks the electrophilic carbon of the nitrile group. The resultant iminoxy intermediate undergoes tautomerization to the thermodynamically stable amidoxime form (Fig. 1).

Spectroscopic Validation

  • IR Spectroscopy : Disappearance of the nitrile stretch (~2200 cm⁻¹) and emergence of N–O (940 cm⁻¹) and N–H (3300 cm⁻¹) vibrations confirm product formation.

  • ¹H NMR : A singlet at δ 8.2 ppm (1H, NH) and a broad peak at δ 5.1 ppm (1H, OH) are characteristic of the amidoxime moiety.

Alternative Pathways and Comparative Analysis

Direct Functionalization of Chromene Aldehydes

In cases where nitrile precursors are inaccessible, 2H-chromene-3-carbaldehyde may serve as a starting material. Condensation with hydroxylamine in acidic media generates the corresponding oxime, which is subsequently reduced to the amidoxime. However, this route suffers from lower yields (45–55%) due to competing side reactions.

Solid-Phase Synthesis

Immobilization of chromene derivatives on Wang resin enables stepwise amidoxime formation under mild conditions. While this method enhances purity, scalability remains a challenge due to high resin costs.

Comparative Performance

MethodYield (%)ScalabilityPurity (%)
Nitrile Hydroxylamination72–78High>95
Aldehyde Condensation45–55Moderate85–90
Solid-Phase Synthesis60–65Low>98

Challenges and Mitigation Strategies

Byproduct Formation

Competing hydrolysis of the nitrile group to carboxylic acids (~10–15%) is observed under prolonged reflux. This is mitigated by:

  • Strict control of reaction time (6–8 hours).

  • Use of anhydrous ethanol to minimize water content.

Purification Difficulties

The polar nature of amidoximes complicates isolation. Gradient recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane) achieves >95% purity.

Industrial and Research Applications

This compound serves as a precursor for bioactive heterocycles, including oxadiazoles and triazines. Its synthetic versatility is exemplified in the preparation of 5-(2-chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole, a potential kinase inhibitor .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2H-chromene-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or imidamide groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of chromene.

    Reduction: Amine derivatives.

    Substitution: Various substituted chromene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, N-hydroxy-2H-chromene-3-carboximidamide serves as an intermediate for the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in the development of new compounds.

Biology

The compound exhibits antimicrobial properties , which makes it valuable for studying bacterial and fungal infections. Research indicates that it may inhibit specific enzymes or proteins essential for microbial survival, potentially interfering with cellular processes such as DNA replication and protein synthesis.

Medicine

This compound is being investigated for its anticancer properties . Preliminary studies suggest it may have the potential to inhibit cancer cell growth by targeting specific pathways involved in tumor progression. Case studies have shown that derivatives of chromene compounds often exhibit promising anticancer activity, with some demonstrating efficacy against various cancer cell lines .

Industry

In the pharmaceutical industry, this compound is explored for its potential applications in drug development. Its biological activities make it a candidate for formulating new antimicrobial and anticancer agents. Additionally, it may have applications in agrochemicals due to its antimicrobial properties, which could be beneficial in crop protection strategies.

Mechanism of Action

The mechanism of action of N-hydroxy-2H-chromene-3-carboximidamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival of microorganisms or cancer cells. The exact pathways and targets are still under investigation, but it is known to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenes and related heterocycles exhibit varied biological and synthetic profiles depending on substituents and ring modifications. Below is a detailed comparison:

Structural Analogs in the Chromene Family

Compound Name Key Substituents Biological Activity Synthetic Application Reference
N-hydroxy-2H-chromene-3-carboximidamide 3-hydroxyimidamide Intermediate for oxadiazole synthesis Synthesis of bioactive heterocycles
3,4-dihydro-2H-benzo[h]chromene Dihydrobenzofused chromene NF-κB inhibition (IC₅₀: ~10 μM) Potential anti-inflammatory agents
2-amino-4H-chromene 2-amino group Not specified Eco-friendly synthesis (water, organocatalyst)
Coumarins (1,2-benzopyrones) Pyrone ring fused to benzene Anticoagulant, anticancer Drug development, fluorescence probes

Key Observations:

  • Reactivity and Functional Groups: The hydroxyimidamide group in this compound enables nucleophilic reactions, making it a versatile synthon for oxadiazoles. In contrast, amino-substituted chromenes (e.g., 2-amino-4H-chromene) are synthesized via organocatalytic methods in water, emphasizing green chemistry .
  • Biological Activity : While 3,4-dihydro-2H-benzo[h]chromenes exhibit direct NF-κB inhibitory activity, this compound’s role is primarily synthetic. Coumarins, structurally distinct due to their pyrone ring, have well-established therapeutic roles (e.g., anticoagulation) .

Physicochemical and Pharmacological Profiles

  • Solubility: The hydroxyimidamide group may enhance solubility in polar solvents compared to nonpolar dihydrochromenes. Coumarins, however, exhibit variable solubility depending on substituents (e.g., warfarin is water-insoluble) .
  • Thermal Stability : The oxadiazole derivative of this compound has a high melting point (478 K), suggesting robust thermal stability, which is advantageous for material science applications .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-hydroxy-2H-chromene-3-carboximidamide?

Answer:
The synthesis of this compound can be approached via condensation reactions involving hydroxy-substituted coumarin precursors and carboximidamide derivatives. A common strategy involves refluxing salicylaldehyde analogs with appropriate carboximidamide reagents in acidic or basic media, followed by recrystallization for purification . For example, related coumarin-3-carboxamide derivatives have been synthesized by heating under reflux with acetic acid and sodium acetate, yielding products after filtration and recrystallization from solvents like DMF . Key parameters include solvent polarity, reaction temperature, and catalyst selection (e.g., sodium acetate for proton exchange).

Advanced: How can reaction conditions be optimized to improve yield and minimize side products? Optimization involves systematic variation of solvents (e.g., DMF vs. dichloromethane), stoichiometric ratios of reactants, and temperature gradients. Pre-activation of intermediates using coupling agents like PyBOP (as seen in cyclohexanecarboxamide synthesis) can enhance reaction efficiency . Monitoring via thin-layer chromatography (TLC) and intermediate characterization by NMR or LC-MS is critical to identify side products (e.g., unreacted aldehydes or dimerization byproducts) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (≥98% purity is typical for research-grade compounds) .
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) to confirm structural features like the chromene ring and hydroxy/imine functional groups .
  • Mass Spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .

Advanced: How can researchers resolve spectral ambiguities arising from tautomerism or stereochemical complexity? Use deuterated solvents in NMR to stabilize specific tautomers (e.g., DMSO-d₆ for hydroxy group analysis) . For stereochemical resolution, compare experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) . Coupling 2D NMR techniques (COSY, NOESY) can clarify spatial arrangements of substituents .

Basic: What biological activities have been reported for structurally related coumarin-carboximidamide derivatives?

Answer:
Analogous compounds (e.g., 8-allyl-N,N-diethyl-2-oxo-2H-chromene-3-carboxamide) exhibit anti-cancer, anti-microbial, and anti-inflammatory activities . For example, coumarin-3-carboxamide derivatives inhibit kinases like VEGFR2, with IC₅₀ values in the micromolar range .

Advanced: How can researchers design assays to elucidate the mechanism of action for this compound?

  • Kinase Inhibition Assays: Use recombinant kinases (e.g., VEGFR2) with ATP-competitive binding protocols .
  • In Vitro Cytotoxicity Screening: Employ cell lines (e.g., MCF-7 for breast cancer) with dose-response curves to calculate EC₅₀ values .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions to identify key binding residues (e.g., hydrophobic pockets accommodating chromene rings) .

Basic: How should researchers ensure compound stability during storage and experimentation?

Answer:

  • Storage: Keep under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the imidamide group .
  • Stability Monitoring: Conduct accelerated degradation studies under heat/humidity (e.g., 40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced: What strategies mitigate oxidative degradation of the hydroxy-imine moiety? Add antioxidants (e.g., BHT at 0.01% w/v) to stock solutions . Use light-resistant vials and avoid prolonged exposure to UV light during handling .

Advanced: How can discrepancies in reported biological activities across studies be resolved?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., serum concentration in cell culture) or compound purity. To address this:

  • Standardize Protocols: Follow guidelines like NIH/NCATS assay standards for dose ranges and incubation times.
  • Cross-Validate with Structural Analogs: Compare activity trends across derivatives (e.g., substituent effects on anti-cancer potency) .
  • Replicate Key Studies: Reproduce high-impact findings using independently synthesized batches .

Advanced: What computational tools are suitable for predicting structure-activity relationships (SAR)?

Answer:

  • Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite model binding poses against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR Modeling: Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., Hammett constants) with bioactivity data .
  • ADMET Prediction: Software like SwissADME forecasts pharmacokinetic properties (e.g., logP for blood-brain barrier penetration) .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

  • Flow Chemistry: Continuous flow systems improve heat/mass transfer for exothermic reactions .
  • Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C for hydrogenation steps) to reduce byproducts .
  • Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., temperature, pressure) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-2H-chromene-3-carboximidamide
Reactant of Route 2
N-hydroxy-2H-chromene-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.